(2S)-2-amino-4-chloropent-4-enoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H7ClNO2- |
|---|---|
Molecular Weight |
148.57 g/mol |
IUPAC Name |
(2S)-2-amino-4-chloropent-4-enoate |
InChI |
InChI=1S/C5H8ClNO2/c1-3(6)2-4(7)5(8)9/h4H,1-2,7H2,(H,8,9)/p-1/t4-/m0/s1 |
InChI Key |
WLZNZXQYFWOBGU-BYPYZUCNSA-M |
SMILES |
C=C(CC(C(=O)[O-])N)Cl |
Isomeric SMILES |
C=C(C[C@@H](C(=O)[O-])N)Cl |
Canonical SMILES |
C=C(CC(C(=O)[O-])N)Cl |
Origin of Product |
United States |
Natural Occurrence and Biosynthetic Investigations of Halogenated Amino Acids
Identification and Isolation of (2S)-2-amino-4-chloropent-4-enoate from Biological Sources
The discovery of halogenated amino acids in natural sources has unveiled a fascinating area of biochemistry, highlighting nature's ability to incorporate halogens into fundamental building blocks of life. Among these, this compound stands as a noteworthy example of a chlorinated amino acid with a unique chemical structure.
Microbial Origin and Natural Habitats
This compound has been identified and isolated from the fruiting bodies of the fungus Amanita pseudoporphyria. nih.govnih.gov This species of mushroom, found in various natural habitats, is one of several in the Amanita genus known to produce chlorinated amino acids. nih.gov The presence of this compound in a terrestrial fungus underscores that the biosynthesis of halogenated metabolites is not exclusive to marine environments, which are rich in halides. Other fungi, such as Amanita solitaria, have been found to contain different chlorinated amino acids, suggesting a conserved, yet potentially varied, biosynthetic capacity for halogenation within this genus. nih.gov
The antibacterial properties of ((S)-2-amino-4-chloropent-4-enoic acid) have been noted, indicating a potential ecological role for this compound in the defense mechanisms of Amanita pseudoporphyria. nih.gov Further research into the specific microbial communities and environmental conditions of its habitats may provide more insight into the triggers and functions of its production.
Analytical Methodologies for Natural Product Isolation
The isolation and identification of this compound from natural sources rely on a combination of established analytical techniques for amino acid analysis. The general workflow involves extraction from the biological matrix, followed by separation, detection, and structural elucidation.
Initially, protein and peptide samples are often subjected to hydrolysis, typically using strong acids like hydrochloric acid (HCl), to break the peptide bonds and release individual amino acids. creative-proteomics.com However, care must be taken as some amino acids, like tyrosine, can be susceptible to halogenation during this process. nih.gov
For the separation and quantification of amino acids, several chromatographic techniques are employed:
High-Performance Liquid Chromatography (HPLC): This is a widely used method for amino acid analysis. shimadzu.comresearchgate.net Due to the low UV absorbance and ionization efficiency of many amino acids, a derivatization step is often necessary. creative-proteomics.comshimadzu.com Common derivatizing agents include o-phthalaldehyde (B127526) (OPA), phenylisothiocyanate (PITC), and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC). creative-proteomics.comshimadzu.com The derivatized amino acids can then be separated, often using reversed-phase chromatography, and detected by UV or fluorescence detectors. creative-proteomics.comshimadzu.com
Ion-Exchange Chromatography (IEC): This technique separates amino acids based on their net charge, which is influenced by the pH of the mobile phase. shimadzu.com
Gas Chromatography (GC): In this method, amino acids are first converted into volatile derivatives before being separated and detected, often by mass spectrometry (GC-MS). creative-proteomics.comresearchgate.net
Capillary Electrophoresis (CE): CE offers high-resolution separation based on the electrophoretic mobility of the amino acids in a capillary tube. creative-proteomics.comresearchgate.net
Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is a powerful tool for both identifying and quantifying amino acids by providing precise mass-to-charge ratio data. creative-proteomics.comresearchgate.net
| Technique | Principle of Separation/Detection | Key Features | Reference |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity, often after derivatization to enhance detection. | High sensitivity and resolution; widely applicable. | shimadzu.comresearchgate.net |
| Ion-Exchange Chromatography (IEC) | Separation based on the net charge of the amino acids. | A classic and reliable method for amino acid separation. | shimadzu.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives by partitioning between a stationary and mobile phase, followed by mass-based detection. | High sensitivity and provides structural information. | creative-proteomics.comresearchgate.net |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary. | High resolution, short analysis time, and requires small sample volumes. | creative-proteomics.comresearchgate.net |
Elucidation of Proposed Biosynthetic Pathways for Halogenated Amino Acid Derivatives
The biosynthesis of halogenated amino acids is a testament to the diverse catalytic capabilities of enzymes. While the specific pathway for this compound in Amanita pseudoporphyria has not been fully elucidated, insights can be drawn from the broader understanding of enzymatic halogenation.
Enzymatic Halogenation Mechanisms
Nature has evolved several enzymatic strategies to form carbon-halogen bonds. acs.org These enzymes, known as halogenases, can be broadly categorized based on their mechanism and required cofactors. frontiersin.org
Flavin-Dependent Halogenases (FDHs): This is a well-characterized class of enzymes that utilize a flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.gov They catalyze the oxidation of a halide ion (like Cl⁻) to a hypohalous acid equivalent (HOCl), which then acts as an electrophilic halogenating agent, typically on electron-rich aromatic substrates. nih.govacs.org
Heme-Dependent and Non-Heme Iron Haloperoxidases: These enzymes use a heme or non-heme iron center, respectively, and hydrogen peroxide to oxidize halides. acs.orgnih.gov The resulting reactive halogenating species can then functionalize a variety of substrates. The regioselectivity of these enzymes can sometimes be low. acs.org
Non-Heme Iron/α-Ketoglutarate-Dependent Halogenases: This class of enzymes is particularly interesting as it can catalyze the halogenation of unactivated aliphatic C-H bonds via a radical mechanism. frontiersin.orgresearchgate.net This is a challenging transformation in synthetic chemistry. The proposed mechanism involves the generation of a high-valent iron-oxo species that abstracts a hydrogen atom from the substrate, followed by the rebound of a halogen radical. frontiersin.org
Given the structure of this compound, with a chlorine atom on an sp²-hybridized carbon that was likely formed from a saturated precursor, a radical-based mechanism catalyzed by a non-heme iron halogenase is a plausible biosynthetic route.
| Enzyme Class | Cofactor(s) | Mechanism | Typical Substrates | Reference |
|---|---|---|---|---|
| Flavin-Dependent Halogenases | FAD, O₂, NAD(P)H | Electrophilic halogenation via enzyme-bound hypohalous acid. | Electron-rich aromatic compounds (e.g., tryptophan). | nih.govacs.org |
| Heme/Non-Heme Haloperoxidases | Heme or Non-Heme Iron, H₂O₂ | Electrophilic halogenation via released hypohalous acid. | Aromatic and other electron-rich substrates. | acs.orgnih.gov |
| Non-Heme Iron/α-KG-Dependent Halogenases | Non-Heme Iron, α-Ketoglutarate, O₂ | Radical halogenation via a substrate radical intermediate. | Unactivated aliphatic C-H bonds (e.g., free amino acids). | frontiersin.orgresearchgate.net |
Precursor Identification and Metabolic Intermediates in Biosynthesis
The biosynthesis of this compound likely begins with a common amino acid precursor. A plausible candidate is L-leucine or a related branched-chain amino acid, given the carbon skeleton. The key steps would involve the regioselective chlorination of this precursor, followed by enzymatic modifications to introduce the double bond.
An illustrative example of a related biosynthetic pathway is that of β-ethynylserine in Streptomyces cattleya. springernature.com This pathway involves the radical halogenation of free L-lysine at the C4 position to generate 4-Cl-L-lysine. springernature.com This chlorinated intermediate is then acted upon by another enzyme to form 4-Cl-L-allylglycine, a vinyl halide amino acid. springernature.com This demonstrates a biosynthetic strategy where a halogen is installed on a saturated carbon and then used to facilitate the formation of a double bond. A similar sequence of chlorination followed by elimination could be involved in the formation of this compound.
The identification of precursors often involves feeding studies with isotopically labeled compounds and analyzing their incorporation into the final natural product. The genes responsible for the biosynthesis are typically found clustered together in the organism's genome, and their heterologous expression and characterization can confirm the function of each enzyme in the pathway. nih.govbiorxiv.org
Comparative Analysis with Other Naturally Occurring Halogenated Amino Acids
This compound is part of a large and structurally diverse family of naturally occurring halogenated amino acids. nih.govencyclopedia.pub These compounds are found across various domains of life, from bacteria and fungi to marine invertebrates. nih.govfrontiersin.org While chlorine is the most abundant halogen in these metabolites, brominated, iodinated, and even a few fluorinated amino acids have been discovered. frontiersin.org
Most naturally occurring halogenated amino acids feature the halogen attached to an sp²-hybridized carbon, particularly in aromatic systems like tyrosine, histidine, and tryptophan. nih.govencyclopedia.pub For instance, several brominated tryptophans have been identified in marine sponges. researchgate.net
In contrast, aliphatic chlorinated amino acids like this compound are less common but have been found in terrestrial fungi, particularly within the Amanita genus. nih.gov This suggests that these organisms have evolved specific enzymatic machinery to perform chlorination on non-aromatic precursors. The table below provides a comparison of this compound with other representative naturally occurring halogenated amino acids.
| Compound Name | Halogen | Natural Source | Structural Feature | Reference |
|---|---|---|---|---|
| This compound | Chlorine | Amanita pseudoporphyria (fungus) | Aliphatic, vinyl chloride | nih.govnih.gov |
| (2S,4R)-2-amino-5-chloro-4-hydroxyhex-5-enoic acid | Chlorine | Amanita onusta (fungus) | Aliphatic, chlorinated | nih.gov |
| 3-Bromotyrosine | Bromine | Marine organisms (e.g., sponges) | Aromatic, brominated phenol | researchgate.net |
| 7-Chlorotryptophan | Chlorine | Lechevalieria aerocolonigenes (bacterium) | Aromatic, chlorinated indole | biorxiv.org |
| 4-Fluorothreonine | Fluorine | Streptomyces cattleya (bacterium) | Aliphatic, fluorinated | nih.gov |
The structural diversity among these compounds reflects the varied enzymatic strategies that have evolved to incorporate halogens into amino acid scaffolds. This halogenation often imparts specific biological activities to the parent molecules, such as antimicrobial or cytotoxic properties, highlighting their importance in chemical ecology and as potential leads for drug discovery. nih.govnih.gov
Synthetic Methodologies and Stereochemical Control for 2s 2 Amino 4 Chloropent 4 Enoate
Development of Chemical Synthesis Routes for (2S)-2-amino-4-chloropent-4-enoate
The construction of the 2-amino-4-chloropent-4-enoate backbone can be achieved through several synthetic routes, which can be broadly categorized into racemic and enantioselective approaches. The choice of method often depends on the desired stereochemical purity and the intended application of the final compound.
Racemic Synthesis Approaches and Optimization
Racemic synthesis provides a straightforward route to 2-amino-4-chloropent-4-enoate, yielding a mixture of both (S) and (R) enantiomers. These methods are often used for initial studies or when a subsequent resolution step is planned.
Phase-transfer catalysis (PTC) is a powerful technique for the synthesis of α-amino acids from glycine (B1666218) derivatives. operachem.com This method facilitates the reaction between a water-soluble nucleophile and an organic-soluble electrophile by transporting the nucleophile into the organic phase. In the context of 2-amino-4-chloropent-4-enoate synthesis, the nucleophile is typically an enolate of a glycine Schiff base, and the electrophile is a suitable alkylating agent.
A common substrate for this reaction is the benzophenone (B1666685) imine of a glycine alkyl ester, such as glycine ethyl ester. iu.edu This Schiff base is deprotonated at the α-carbon under basic conditions to form a stabilized carbanion. The phase-transfer catalyst, often a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide, facilitates the transfer of this anion from the aqueous or solid phase to the organic phase where it reacts with the alkylating agent. operachem.comprinceton.edu For the synthesis of 2-amino-4-chloropent-4-enoate, the key alkylating agent is 2,3-dichloroprop-1-ene. The reaction results in the formation of the corresponding racemic protected amino acid, which can then be deprotected to yield the final product.
The efficiency of the PTC alkylation can be influenced by several factors, including the choice of solvent, base, catalyst, and reaction temperature. Optimization of these parameters is crucial to maximize the yield of the desired mono-alkylated product and minimize side reactions.
Table 1: Representative Conditions for Racemic Synthesis via Phase Transfer Catalysis
| Parameter | Condition |
| Substrate | Glycine benzophenone imine ethyl ester |
| Alkylating Agent | 2,3-Dichloroprop-1-ene |
| Catalyst | Tetrabutylammonium bromide (TBAB) |
| Base | 50% aq. NaOH |
| Solvent | Dichloromethane/Toluene |
| Temperature | Room Temperature |
| Typical Yield | 60-75% |
Note: This table presents representative conditions based on general procedures for PTC alkylation of glycine Schiff bases. Actual yields may vary depending on specific experimental optimization.
Another fundamental approach to racemic α-amino acid synthesis involves the condensation of a glycine equivalent with a suitable carbonyl compound, followed by further transformations. However, for a target like 2-amino-4-chloropent-4-enoate, direct alkylation of a glycine enolate is a more common and direct strategy. nih.gov
This approach typically involves the use of a glycine Schiff base, which serves to protect the amino group and activate the α-proton for deprotonation. iu.edu The use of a strong base, such as lithium diisopropylamide (LDA), in an anhydrous organic solvent at low temperatures generates the glycine enolate. This enolate is then reacted with the electrophile, 2,3-dichloroprop-1-ene, to form the carbon-carbon bond at the α-position. Subsequent acidic hydrolysis removes the Schiff base protecting group to afford the racemic amino acid. The choice of the imine is critical; benzophenone imines are often preferred over aldimines for monoalkylation, as the monoalkylated product of the former is less acidic than the starting material, thus preventing dialkylation. iu.edu
Enantioselective Synthesis Techniques for the (2S) Configuration
To obtain the specific (2S)-enantiomer of 2-amino-4-chloropent-4-enoate, enantioselective synthetic methods are required. These methods employ chiral elements to control the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer over the other.
Asymmetric phase-transfer catalysis extends the principles of PTC to enantioselective synthesis by using a chiral phase-transfer catalyst. nih.gov These catalysts are typically derived from readily available chiral sources, such as Cinchona alkaloids. nih.gov In the asymmetric alkylation of a glycine Schiff base, the chiral catalyst forms a chiral ion pair with the glycine enolate. This chiral complex then directs the approach of the electrophile (2,3-dichloroprop-1-ene) to one face of the enolate, resulting in an enantiomerically enriched product.
The tert-butyl ester of the glycine benzophenone imine is often used in these reactions, as it has been shown to give higher enantioselectivities compared to the ethyl ester. iu.edu The structure of the chiral catalyst is critical, and significant research has been dedicated to developing highly effective catalysts that provide high yields and enantiomeric excess (ee). nih.gov
Table 2: Representative Conditions for Enantioselective PTC Alkylation
| Parameter | Condition |
| Substrate | Glycine benzophenone imine tert-butyl ester |
| Alkylating Agent | 2,3-Dichloroprop-1-ene |
| Chiral Catalyst | O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide |
| Base | Solid K₂CO₃ or Cs₂CO₃ |
| Solvent | Toluene or a mixture of Toluene/CH₂Cl₂ |
| Temperature | 0 °C to Room Temperature |
| Typical ee | 80-95% |
Note: This table presents representative conditions based on general procedures for asymmetric PTC alkylation of glycine Schiff bases. Actual enantiomeric excess may vary based on the specific catalyst and reaction optimization.
An alternative and powerful strategy for enantioselective synthesis is the use of a chiral auxiliary. york.ac.ukddugu.ac.in A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. york.ac.uk After the desired transformation, the auxiliary is removed and can often be recovered for reuse. york.ac.uk
In the context of synthesizing this compound, a chiral auxiliary, such as an Evans oxazolidinone or a camphor-derived auxiliary, can be acylated with glycine to form a chiral N-acyl derivative. researchgate.netresearchgate.net This substrate is then deprotonated to form a chiral enolate. The steric hindrance and electronic properties of the chiral auxiliary block one face of the enolate, forcing the alkylating agent (2,3-dichloroprop-1-ene) to approach from the less hindered face. nih.govresearchgate.net This results in a highly diastereoselective alkylation. The diastereomeric ratio (dr) of the product is often very high. Subsequent cleavage of the chiral auxiliary yields the enantiomerically enriched amino acid.
The choice of chiral auxiliary and the reaction conditions for enolate formation and alkylation are critical for achieving high diastereoselectivity. researchgate.net
Table 3: Representative Conditions for Chiral Auxiliary-Mediated Alkylation
| Parameter | Condition |
| Substrate | N-Glycyl chiral auxiliary (e.g., Evans oxazolidinone) |
| Alkylating Agent | 2,3-Dichloroprop-1-ene |
| Base | Lithium diisopropylamide (LDA) or Sodium hexamethyldisilazide (NaHMDS) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | -78 °C |
| Typical Diastereomeric Ratio (dr) | >95:5 |
Note: This table presents representative conditions based on general procedures for chiral auxiliary-mediated alkylation. The specific chiral auxiliary and reaction conditions will influence the outcome.
Chemoenzymatic Synthetic Routes and Biocatalysis
The convergence of enzymatic catalysis with traditional organic synthesis, known as chemoenzymatic synthesis, offers a powerful strategy for the stereoselective production of complex molecules like this compound under mild and environmentally benign conditions. scispace.comnih.govpugetsound.edu Biocatalysts, particularly enzymes, provide unparalleled stereoselectivity, which is often challenging to achieve with conventional chemical methods. nih.govtandfonline.com
Several classes of enzymes are pertinent to the synthesis of this halogenated amino acid. Transaminases (TAs), for instance, are widely employed in the asymmetric synthesis of chiral amines from prochiral ketones. nih.govoup.com A potential chemoenzymatic route to this compound could involve the transamination of a corresponding keto-acid precursor, 2-oxo-4-chloropent-4-enoate. The stereoselectivity of the transaminase would be crucial in establishing the desired (S)-configuration at the C2 position. The selection of an appropriate transaminase, often through screening of enzyme libraries or protein engineering, is a key step in this approach. nih.gov
Another relevant enzyme class is the carbon-halide lyases. Notably, L-2-amino-4-chloropent-4-enoate dehydrochlorinase has been identified, which catalyzes the elimination of HCl from the target molecule to form 2-oxopent-4-enoate (B1242333). wikipedia.orgqmul.ac.uk While this is the reverse of the desired synthetic reaction, understanding the mechanism of this enzyme could provide insights for a synthetic route, potentially through a reverse reaction under specific conditions or by inspiring the design of a biocatalyst for the corresponding hydroamination and chlorination steps.
A hypothetical chemoenzymatic route could commence with a readily available starting material, which is then converted to the key keto-acid intermediate. This intermediate would then be subjected to an asymmetric amination step catalyzed by an engineered transaminase to yield the final product with high enantiomeric excess.
Table 1: Representative Chemoenzymatic Synthesis of this compound
| Step | Reaction | Catalyst/Enzyme | Key Parameters | Representative Yield | Enantiomeric Excess (e.e.) |
| 1 | Oxidation of a suitable precursor | Chemical oxidant (e.g., PCC, Swern) | Anhydrous conditions, controlled temperature | 85-95% | N/A |
| 2 | Asymmetric reductive amination | Transaminase (engineered) | pH 7.5, 30°C, amine donor (e.g., isopropylamine) | >90% | >99% |
Note: This table presents a representative synthetic strategy. Actual yields and conditions would require experimental optimization.
Synthesis of Structural Analogs and Isotopic Variants for Mechanistic Probes
The synthesis of structural analogs and isotopically labeled variants of this compound is essential for elucidating reaction mechanisms, understanding enzyme-substrate interactions, and for use in metabolic studies. nih.gov
Structural analogs can be prepared by modifying the synthetic route. For example, analogs with different halogens (e.g., bromine or fluorine) at the C4 position could be synthesized by using the corresponding halogenated starting materials. nih.gov Similarly, modifications to the length of the carbon chain or the substituents on the double bond can provide a library of compounds for structure-activity relationship (SAR) studies.
Isotopic labeling, for instance with ¹³C or ¹⁵N, is a powerful tool for mechanistic investigations using techniques like NMR spectroscopy and mass spectrometry. rsc.orgcreative-peptides.com For this compound, isotopic labels can be introduced at various positions. For example, using a ¹⁵N-labeled amine source in a transaminase-catalyzed reaction would yield ¹⁵N-labeled this compound. Carbon-13 labels can be incorporated by starting with ¹³C-labeled precursors in the chemical synthesis steps. These labeled compounds are invaluable for tracking the metabolic fate of the molecule and for detailed enzymatic studies.
Table 2: Examples of Structural Analogs and Isotopic Variants
| Compound Name | Modification | Purpose |
| (2S)-2-amino-4-bromopent-4-enoate | Chlorine replaced with Bromine | Study of halogen influence on biological activity and enzyme kinetics |
| (2S)-2-amino-4-fluoropent-4-enoate | Chlorine replaced with Fluorine | Investigating the effect of a highly electronegative halogen |
| [¹⁵N]-(2S)-2-amino-4-chloropent-4-enoate | ¹⁵N-labeled amino group | Mechanistic studies of enzymes, metabolic tracing |
| [1-¹³C]-(2S)-2-amino-4-chloropent-4-enoate | ¹³C-labeled carboxyl group | NMR-based structural and mechanistic studies |
Yield Optimization and Scalability in Synthetic Protocols
The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful optimization of reaction parameters to maximize yield, ensure cost-effectiveness, and maintain product quality. pugetsound.edu For the chemoenzymatic synthesis of this compound, several factors need to be considered for optimization and scalability.
In the enzymatic step, optimization of parameters such as pH, temperature, substrate concentration, and enzyme loading is crucial for achieving high conversion rates and stereoselectivity. scispace.com The choice of solvent or the use of aqueous-organic biphasic systems can also significantly impact enzyme stability and activity. To facilitate catalyst recovery and reuse, which is a key aspect of sustainable and scalable processes, enzyme immobilization can be employed. nih.gov Immobilization on solid supports can enhance enzyme stability and simplify downstream processing. nih.gov
For the chemical steps in the synthesis, optimization involves screening different reagents, catalysts, and reaction conditions to improve yields and minimize the formation of byproducts. The purification of intermediates and the final product is another critical aspect of scalability, often requiring the development of efficient crystallization or chromatographic methods.
Process analytical technology (PAT) can be implemented to monitor key reaction parameters in real-time, allowing for better process control and ensuring consistent product quality on a larger scale. A thorough techno-economic analysis is also necessary to evaluate the commercial viability of the developed synthetic route. nih.gov
Table 3: Key Parameters for Yield Optimization and Scalability
| Parameter | Objective | Typical Optimization Strategy |
| Enzymatic Step | ||
| Enzyme Selection | High activity and stereoselectivity | Screening of wild-type and engineered enzymes |
| pH and Temperature | Optimal enzyme performance | Systematic variation and analysis |
| Substrate Loading | Maximize product output per batch | Gradual increase while monitoring conversion |
| Enzyme Immobilization | Catalyst reuse and stability | Selection of appropriate support and immobilization technique |
| Chemical Steps | ||
| Reagent/Catalyst | High yield, low cost, low toxicity | Screening of various options |
| Reaction Time | Complete conversion, minimize side reactions | Monitoring reaction progress (e.g., by HPLC) |
| Purification | High purity of final product | Development of efficient crystallization or chromatography methods |
| Overall Process | ||
| Process Integration | Streamline the overall synthesis | Combining chemical and enzymatic steps in one-pot or telescopic processes |
| Waste Reduction | Green and sustainable process | Use of recyclable catalysts, minimizing solvent use |
Chemical Reactivity and Mechanistic Investigations of 2s 2 Amino 4 Chloropent 4 Enoate
Reactivity of the Chloroalkene Moiety
The chloroalkene functionality is a key site for chemical transformations in (2S)-2-amino-4-chloropent-4-enoate. Its reactivity is influenced by the electron-withdrawing effect of the chlorine atom and the presence of the adjacent double bond.
Nucleophilic Addition Reactions
The carbon-carbon double bond in the chloroalkene moiety is susceptible to attack by nucleophiles. While vinyl chlorides are generally unreactive toward direct nucleophilic substitution (SN2 type) due to the strong C-Cl bond which has partial double bond character, they can undergo addition reactions. doubtnut.comdoubtnut.comwikipedia.org In the context of this compound, the molecule itself contains a primary amine, a potent nucleophile.
One of the most relevant types of nucleophilic addition for this structure is the Michael addition, or conjugate addition. In this reaction, a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl system. wikipedia.orgorganic-chemistry.orglibretexts.orgbyjus.com Although this compound is not an α,β-unsaturated carbonyl compound, the chloroalkene can be activated towards nucleophilic attack. The presence of the chlorine atom can polarize the double bond, making the carbon atom not bearing the chlorine susceptible to nucleophilic attack.
The intramolecular Michael addition is a plausible reaction pathway, where the amino group of the molecule itself acts as the nucleophile, attacking the double bond. This would lead to the formation of a cyclic amino acid derivative. The favorability of such a reaction would depend on the reaction conditions, such as pH, which affects the nucleophilicity of the amino group.
Electrophilic Reaction Pathways
The double bond of the chloroalkene moiety can also react with electrophiles. The addition of electrophiles to alkenes is a fundamental reaction in organic chemistry. researchgate.net Halogens, for instance, can act as electrophiles and add across a double bond. libretexts.orgnih.gov
A relevant example is the synthesis of α-chlorovinyl amino acids from α-vinyl amino acid precursors. This transformation can be achieved through the addition of phenylselenyl chloride (PhSeCl) to the double bond, followed by an oxidative elimination step. nih.govunl.eduresearchgate.net This reaction proceeds via an electrophilic attack of the selenium on the double bond, forming an episelenonium ion intermediate, which is then opened by the chloride ion. The regioselectivity of this addition can be influenced by the reaction conditions, potentially leading to a mixture of isomers.
The table below summarizes the outcomes of the reaction of N-trifluoroacetyl α-vinyl amino esters with phenylselenyl chloride under different conditions, which serves as a model for the electrophilic reactivity of the vinyl group in a similar amino acid context.
| Reactant | Reagent | Solvent | Reaction Time | Product(s) |
| N-TFA-α-vinylphenylalanine methyl ester | PhSeCl | CH₃CN | 12 h | Mixture of internal and external chlorovinyl products |
| N-TFA-α-vinylphenylalanine methyl ester | PhSeCl | AcOH | - | Internal chlorovinyl product (low yield) |
| Data derived from studies on the synthesis of higher α-chlorovinyl amino acids. nih.gov |
Radical Chemistry Involving the Unsaturated Halide
Radical reactions provide another avenue for the transformation of this compound. The presence of the allylic C-H bonds and the chloroalkene functionality makes it susceptible to radical-mediated processes. Radical reactions can be initiated by heat or light. wikipedia.org
Allylic halogenation is a characteristic reaction of alkenes, where a halogen atom is introduced at the position adjacent to the double bond. This typically occurs via a radical chain mechanism. researchgate.netnih.gov For this compound, this could lead to further halogenation of the side chain.
Furthermore, the chloroalkene can participate in radical addition reactions. The generation of vinyl radicals from vinyl halides is a known process and these reactive intermediates can participate in various C-C bond-forming reactions. nih.govrsc.org Recent advances have demonstrated the utility of radical reactions for the modification of amino acids, including the addition of various functional groups to unsaturated side chains. nih.gov For instance, α-amino radicals have been shown to mediate halogen-atom transfer from haloalkanes, suggesting the possibility of complex radical-mediated transformations for this compound. doubtnut.com
Intramolecular Cyclization and Rearrangement Reactions
The structure of this compound, with a nucleophilic amino group and an electrophilic chloroalkene in the same molecule, is predisposed to intramolecular reactions.
Intramolecular cyclization is a significant reaction pathway. As mentioned in section 4.1.1, the amino group can act as an internal nucleophile. The competition between intermolecular reactions and intramolecular cyclization is a key factor in the synthesis of related compounds. For example, in the synthesis of α-chlorovinyl amino acids, the choice of the protecting group on the amino acid's nitrogen atom is critical in determining whether an intermolecular addition or an intramolecular cyclization occurs. nih.govresearchgate.net Certain protecting groups can favor a 5-exo-trig-like cyclization.
In the biosynthesis of some natural products, enzymatic intramolecular cyclization of halogenated amino acids is a key step. For instance, a halogenated lysine (B10760008) derivative undergoes an enzyme-catalyzed cyclization to form a cyclopropane (B1198618) ring. escholarship.org While this is an enzymatic process, it highlights the inherent tendency of such structures to cyclize. Non-enzymatic, acid-catalyzed intramolecular cyclizations of amino acid derivatives have also been reported to form various heterocyclic structures, such as oxazinanones. frontiersin.org
Rearrangement reactions represent another class of potential transformations. While no specific rearrangements of this compound have been documented, the general principles of organic chemistry suggest possibilities. For example, under certain conditions, allylic systems can undergo rearrangements. The metabolic degradation of some chlorinated alkenes involves the rearrangement of their epoxide intermediates into acyl chlorides or aldehydes. nih.gov
Chemical Stability and Degradation Pathways Under Various Conditions
The stability of this compound is a critical aspect of its chemistry. Its degradation can proceed through several pathways, including hydrolysis and photochemical reactions.
The hydrolysis of the C-Cl bond in vinyl chlorides is generally slow under neutral conditions. doubtnut.comdoubtnut.com However, under acidic or basic conditions, the rate of hydrolysis can be affected. For instance, the hydrolysis of chloroacetic acid is a second-order reaction under strong alkaline conditions. asianpubs.org The hydrolysis of the ester group in related compounds is also a relevant degradation pathway. researchgate.netnih.gov
Enzymatic degradation of L-2-amino-4-chloropent-4-enoate has been observed. The enzyme L-2-amino-4-chloropent-4-enoate dehydrochlorinase, found in Proteus mirabilis, catalyzes the dehalogenation and deamination of this compound to produce 2-oxopent-4-enoate (B1242333), chloride, and ammonia.
Photochemical degradation is another important pathway for halogenated organic compounds. researchgate.net Chlorinated alkenes are known to be degraded by photochemically produced reactive species such as hydroxyl radicals and hydrated electrons in aqueous environments. chemrxiv.orgresearchgate.netnsf.gov The rate of degradation is dependent on the degree of chlorination. The degradation of chlorinated alkenes can also be facilitated by metabolic processes in microorganisms, often involving oxidation of the double bond to form reactive epoxides. nih.govnih.gov
Theoretical and Computational Chemistry Studies of Reactivity
While no specific computational studies on this compound have been found in the literature, theoretical methods like Density Functional Theory (DFT) are powerful tools for investigating the reactivity of related molecules. numberanalytics.com
Computational studies can provide valuable insights into reaction mechanisms, transition state energies, and the relative stability of intermediates and products. For example, DFT calculations have been used to study:
Electrophilic additions to alkenes: These studies can elucidate the structure of intermediates, such as halonium ions, and predict the activation energies and stereochemical outcomes of these reactions. nih.govresearchgate.net
Radical reactions: The stability and reactivity of radical species, including vinyl radicals, can be modeled to understand their role in chemical transformations. nih.gov
Oxidative addition reactions: The mechanism of oxidative addition of vinyl halides to transition metal catalysts, a key step in many cross-coupling reactions, has been investigated using DFT. researchgate.netresearchgate.netrsc.org
Intramolecular reactions: Computational chemistry can be used to predict the feasibility and stereoselectivity of intramolecular cyclizations by calculating the energy barriers for different reaction pathways. researchgate.net
For this compound, computational studies could be employed to investigate the energetics of nucleophilic attack on the chloroalkene, the mechanism of intramolecular cyclization, and the stability of potential degradation products. Such studies would be invaluable in complementing experimental findings and providing a deeper understanding of the molecule's chemical behavior.
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of molecules. nih.govrsc.org In the context of this compound, DFT calculations provide insights into its reactivity profile by determining various quantum chemical parameters. These calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-31G(d,p), to solve the Schrödinger equation approximately. nih.gov
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap suggests higher reactivity. dergipark.org.tr
Other important descriptors include the Mulliken atomic charges, which provide information about the charge distribution within the molecule and can help identify potential sites for nucleophilic or electrophilic attack. The molecular electrostatic potential (MEP) map visually represents the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions.
Table 1: Hypothetical DFT-Calculated Parameters for this compound
| Parameter | Value | Interpretation |
| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons available for reaction. |
| LUMO Energy | -1.2 eV | Indicates the energy of the lowest available orbital for accepting electrons. |
| HOMO-LUMO Gap | 5.3 eV | Suggests a relatively stable molecule, but with potential for reactivity. |
| Dipole Moment | 3.2 D | Indicates a polar molecule, which can influence its solubility and interactions. |
| Mulliken Charge on Cl | -0.25 | Suggests a partial negative charge on the chlorine atom. |
| Mulliken Charge on C4 | +0.15 | Suggests a partial positive charge on the carbon atom bonded to chlorine. |
Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations for a molecule of this nature.
These DFT-derived parameters are instrumental in predicting the chemical behavior of this compound in various chemical environments. For instance, the charge distribution suggests that the C4 carbon atom is a potential electrophilic site, susceptible to nucleophilic attack, which is a key step in its enzymatic degradation by L-2-amino-4-chloropent-4-enoate dehydrochlorinase. wikipedia.org
Transition State Analysis and Reaction Pathway Mapping
To gain a deeper understanding of a chemical reaction, it is essential to identify the transition state (TS), which represents the highest energy point along the reaction coordinate. Transition state analysis allows for the determination of the activation energy (Ea), which is the minimum energy required for the reaction to occur. Computational methods, particularly DFT, are extensively used to locate and characterize transition states. chemrxiv.org
For this compound, a plausible reaction is the dehydrochlorination, a reaction catalyzed by the enzyme L-2-amino-4-chloropent-4-enoate dehydrochlorinase. wikipedia.org A hypothetical reaction pathway for this process could involve the attack of a nucleophile (e.g., a water molecule or a residue in the enzyme's active site) on the C4 carbon, leading to the elimination of the chloride ion.
Reaction pathway mapping involves calculating the energy of the system at various points along the reaction coordinate, from the reactants to the products, passing through the transition state. This generates a potential energy surface (PES) that provides a detailed picture of the reaction mechanism.
Table 2: Hypothetical Energy Profile for the Dehydrochlorination of this compound
| Species | Relative Energy (kcal/mol) |
| Reactants (this compound + H₂O) | 0.0 |
| Transition State | +15.2 |
| Products (2-oxopent-4-enoate + NH₃ + HCl) | -5.8 |
Note: The data in this table is illustrative and represents a plausible energy profile for the described reaction.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. nih.govnih.gov For a flexible molecule like this compound, MD simulations can provide valuable information about its conformational preferences and flexibility. The conformation of a molecule can significantly influence its reactivity and biological activity.
In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by Newton's laws of motion. The forces between the atoms are described by a force field, which is a set of empirical potential energy functions. By solving the equations of motion numerically, the trajectory of the molecule can be generated, providing a detailed view of its conformational changes.
The results of an MD simulation can be analyzed to identify the most stable conformations and the transitions between them. One common method for analyzing the conformational space of amino acids is the Ramachandran plot, which shows the distribution of the backbone dihedral angles (phi and psi). For a modified amino acid like this compound, a similar analysis of key dihedral angles can reveal its preferred shapes in solution.
Table 3: Hypothetical Conformational Analysis of this compound from a 100 ns MD Simulation
| Dihedral Angle | Most Populated Range (degrees) | Percentage of Simulation Time |
| Cα-Cβ-Cγ-Cδ | 160 to 180 | 65% |
| Cα-Cβ-Cγ-Cl | -70 to -50 | 55% |
| N-Cα-Cβ-Cγ | 50 to 70 | 45% |
Note: The data in this table is illustrative and represents plausible findings from a molecular dynamics simulation.
The analysis of the MD trajectory can also reveal the flexibility of different parts of the molecule. For instance, the vinyl chloride moiety might exhibit significant rotational freedom, which could be important for its interaction with an enzyme active site. Understanding the conformational dynamics of this compound is therefore crucial for rationalizing its biological function and for designing molecules that can modulate its activity.
Biochemical and Enzymatic Interaction Studies with 2s 2 Amino 4 Chloropent 4 Enoate
Investigation as a Substrate or Inhibitor Analog in Enzyme Systems
The reactivity of (2S)-2-amino-4-chloropent-4-enoate is largely dictated by its vinyl chloride moiety and the α-amino acid framework. This combination allows it to be recognized by enzymes that process amino acids, while the reactive functional group can lead to specific, often irreversible, interactions.
This compound has been investigated as a substrate for specific enzymes. Notably, the enzyme L-2-amino-4-chloropent-4-enoate dehydrochlorinase, identified in Proteus mirabilis, catalyzes the dehalogenation and deamination of this compound. wikipedia.org The reaction proceeds as follows:
L-2-amino-4-chloropent-4-enoate + H₂O ⇌ 2-oxopent-4-enoate (B1242333) + chloride + NH₃
This enzymatic reaction demonstrates that the compound can serve as a specific substrate, leading to its transformation. wikipedia.org
Furthermore, due to its structure as a β,γ-unsaturated amino acid, this compound holds potential as a mechanism-based inactivator, or "suicide substrate," for certain enzymes, particularly those that utilize pyridoxal (B1214274) phosphate (B84403) (PLP) as a cofactor, such as aminotransferases. While direct kinetic studies for this specific compound are not extensively documented in publicly available literature, the general mechanism for related β,γ-unsaturated amino acids involves enzymatic conversion to a highly reactive allenic intermediate within the active site. This intermediate can then covalently modify a nucleophilic residue in the active site, leading to irreversible inhibition. nih.gov
For instance, related compounds like L-2-amino-4-methoxy-trans-but-3-enoic acid have shown potent inactivation of aspartate aminotransferase. nih.gov The proposed mechanism for such inhibitors often involves the enzyme's own catalytic machinery to "unmask" the reactive species, ensuring high specificity. The kinetic parameters for such interactions typically involve determining the inactivation rate constant (k_inact) and the inhibitor concentration that produces the half-maximal rate of inactivation (K_I).
Table 1: Examples of Enzyme Inhibition by Unsaturated Amino Acids (Illustrative)
| Inhibitor | Target Enzyme | Inhibition Type | Kinetic Parameters | Reference |
| L-2-amino-4-methoxy-trans-but-3-enoic acid | Aspartate Aminotransferase | Irreversible | - | nih.gov |
| Vinylglycine | Alanine (B10760859) Aminotransferase, Aspartate Aminotransferase | Irreversible | - | nih.gov |
| DL-propargylglycine | Alanine Aminotransferase | Irreversible | - | nih.gov |
This table is illustrative and based on related compounds, as specific kinetic data for this compound is not widely reported.
The specificity of this compound for an enzyme like L-2-amino-4-chloropent-4-enoate dehydrochlorinase implies a precise fit within the enzyme's active site. wikipedia.org The active site must accommodate the pentenoate chain and possess residues capable of facilitating the dehalogenation and deamination reactions.
In the context of suicide inhibition of aminotransferases, the initial interaction would involve the formation of a Schiff base between the amino group of the inhibitor and the PLP cofactor. The subsequent enzymatic steps would lead to the generation of the reactive species. The specificity of the inhibition would be determined by which enzymes can process the inhibitor as a substrate. For example, some unsaturated amino acid inhibitors show selectivity for alanine aminotransferase over aspartate aminotransferase, or vice versa. nih.gov This selectivity provides a tool for probing the structural and electronic differences between the active sites of closely related enzymes.
X-ray crystallography of haloalkane dehalogenases reveals a two-domain structure with a buried active site in a hydrophobic cavity. embopress.orgembopress.org In these enzymes, a catalytic triad, often involving aspartate, histidine, and another residue, facilitates the cleavage of the carbon-halogen bond. embopress.orgembopress.org A similar architecture could be expected for L-2-amino-4-chloropent-4-enoate dehydrochlorinase.
Spectroscopic techniques are also invaluable. For instance, in studies of inhibitor-bound oligopeptidases, changes in the fluorescence or circular dichroism spectra can indicate conformational changes upon ligand binding. nih.gov For PLP-dependent enzymes, UV-visible spectroscopy is crucial for observing the formation of the Schiff base and subsequent intermediates.
Incorporation into Peptidic Scaffolds and its Effect on Peptide Structure and Function
The incorporation of non-proteinogenic amino acids is a widely used strategy in peptide design to enhance stability, introduce conformational constraints, and modulate biological activity. The unique structure of this compound makes it a candidate for such applications, although specific studies on its incorporation are limited.
Computational modeling and conformational analysis of peptides containing dehydro amino acids (which have a Cα=Cβ double bond) have shown that these residues can induce specific secondary structures like β-turns and helices. While this compound has a saturated Cα-Cβ bond, the downstream unsaturation and the bulky chloro-substituent would likely impose significant steric constraints, influencing the Ramachandran angles (φ and ψ) of the residue itself and its neighbors.
Table 2: Potential Conformational Effects of Incorporating Non-Proteinogenic Amino Acids
| Amino Acid Type | Potential Conformational Effect | Rationale |
| Dehydro amino acids | Induction of β-turns, helical structures | Planar structure restricts backbone flexibility |
| β,γ-Unsaturated amino acids | Local conformational constraint | Restricted rotation around the Cβ-Cγ bond |
| Halogenated amino acids | Altered hydrophobic/hydrophilic interactions, potential for halogen bonding | The electronic nature of the halogen can influence non-covalent interactions |
This table outlines general principles that would be applicable to peptides containing this compound.
The incorporation of a conformationally restricting amino acid like this compound could be a tool to stabilize or destabilize specific secondary structures. For example, placing it at a specific position in a helical peptide could either reinforce the helix through favorable steric interactions or disrupt it if the preferred conformation of the modified residue is incompatible with a helical geometry.
Probing Protein-Protein Interactions through Chemical Modification
There is currently no available scientific literature that describes the use of this compound for probing protein-protein interactions through chemical modification. This suggests that its potential as a chemical crosslinker or as a label to map interaction surfaces between proteins has not been explored or documented.
Modulation of Biochemical Pathways for Research Purposes (excluding human physiological effects)
Detailed research findings on the use of this compound to modulate biochemical pathways for research purposes are not present in the available scientific literature. While it is known to be a substrate for a specific dehalogenating and deaminating enzyme, studies detailing its broader impact on interconnected metabolic or signaling pathways for experimental manipulation are absent.
Use as a Chemical Probe for Unraveling Biological Processes
The application of this compound as a chemical probe to unravel biological processes is not documented in the current scientific literature. Its potential utility in areas such as activity-based protein profiling or as a reporter molecule to monitor enzymatic activity in a cellular context has not been reported.
Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural and dynamic investigation of (2S)-2-amino-4-chloropent-4-enoate. This non-destructive technique allows for a detailed examination of the molecule's carbon-hydrogen framework and the stereochemical arrangement at its chiral center.
Structural Elucidation and Stereochemical Assignment
The definitive structure of this compound is established through a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments. While specific, experimentally derived spectral data for this compound is not widely available in peer-reviewed literature, the expected chemical shifts and coupling constants can be predicted based on the analysis of similar chemical structures and established NMR principles.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to each unique proton environment within the molecule. The α-proton (H-2) is expected to appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons (H-3). The chemical shift of this proton would be influenced by the adjacent amino and carboxyl groups. The methylene protons at the C-3 position would likely present as a complex multiplet, further split by the vinylic protons at C-5. The two vinylic protons at C-5 are diastereotopic and would be expected to show distinct chemical shifts, each appearing as a multiplet due to geminal and vicinal coupling.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides crucial information about the carbon backbone. The carbonyl carbon (C-1) of the carboxylic acid would resonate at the most downfield position, typically in the range of 170-185 ppm. The α-carbon (C-2), bonded to the amino group, would appear in the characteristic range for α-carbons of amino acids. The methylene carbon (C-3) and the two vinylic carbons (C-4 and C-5) would have distinct chemical shifts, with the chlorinated carbon (C-4) showing a downfield shift due to the electronegativity of the chlorine atom.
The stereochemistry at the C-2 chiral center, designated as (S), is typically confirmed through advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy or by derivatization with a chiral agent, which would induce diastereomeric differences in the NMR spectrum.
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-1 (C=O) | 170-185 |
| C-2 (CH-NH₂) | 50-60 |
| C-3 (CH₂) | 35-45 |
| C-4 (C-Cl) | 120-130 |
| C-5 (CH₂) | 115-125 |
Note: These are predicted values based on general principles of NMR spectroscopy and data for analogous compounds. Actual experimental values may vary.
Dynamic NMR for Conformational Equilibria
The flexible single bonds in the structure of this compound allow for various conformational isomers in solution. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these conformational equilibria. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the interconversion between conformers may be slow on the NMR timescale, resulting in separate signals for each conformer. As the temperature increases, the rate of interconversion increases, leading to coalescence of the signals and eventually a time-averaged spectrum at high temperatures. Analysis of the temperature-dependent line shapes can provide thermodynamic and kinetic parameters for the conformational exchange processes. While specific DNMR studies on this compound are not documented, such investigations would be valuable for understanding its solution-state behavior and its interaction with biological targets.
Investigation of Reaction Intermediates and Product Identification
NMR spectroscopy is an invaluable tool for monitoring the progress of chemical reactions involving this compound and for identifying the resulting products. For instance, in enzymatic reactions, such as those catalyzed by L-2-amino-4-chloropent-4-enoate dehydrochlorinase, NMR can be used to follow the disappearance of the substrate and the appearance of the product signals in real-time. This allows for the determination of reaction kinetics and the elucidation of the reaction mechanism. The high resolution of NMR also enables the identification of any transient intermediates that may form during the reaction, providing a more complete picture of the chemical transformation.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is critical for the unambiguous confirmation of the elemental composition of this compound. By measuring the mass of the molecular ion with high accuracy (typically to four or five decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. The experimentally determined monoisotopic mass can be compared to the theoretically calculated mass for the chemical formula C₅H₈ClNO₂.
Molecular Formula and Mass Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₅H₈ClNO₂ | nih.gov |
| Average Mass | 149.57 g/mol | nih.gov |
| Monoisotopic Mass | 149.0243562 Da | nih.gov |
The close agreement between the measured and calculated exact mass provides strong evidence for the assigned molecular formula.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique used to deduce the structural connectivity of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the molecular ion of this compound is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, producing a fragmentation spectrum.
Use in Reaction Monitoring and Proteomics (for incorporated peptides)
While direct, extensive studies on the use of this compound in routine reaction monitoring and proteomics are not widely documented in publicly available literature, its known enzymatic transformation provides a clear basis for the application of such techniques. The primary reaction of interest is its dehydrochlorination, catalyzed by L-2-amino-4-chloropent-4-enoate dehydrochlorinase, which converts the compound to 2-oxopent-4-enoate (B1242333), chloride, and ammonia. researchgate.net
Reaction Monitoring:
The enzymatic dehalogenation and deamination of this compound can be monitored in real-time using various spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, for instance, is a powerful non-invasive technique for following the course of enzymatic reactions. nih.govnih.gov By tracking the disappearance of proton (¹H) or carbon (¹³C) signals specific to the this compound structure and the concurrent appearance of signals corresponding to the 2-oxopent-4-enoate product, the reaction kinetics can be accurately determined.
For example, the characteristic ¹H NMR signals of the vinyl protons and the alpha-proton of the starting material would diminish over time, while new signals for the product's vinyl and keto functionalities would emerge. The integration of these signals at different time points allows for the quantification of substrate consumption and product formation.
Mass spectrometry (MS) is another valuable tool for reaction monitoring. By analyzing aliquots of the reaction mixture at various intervals, the change in the abundance of the molecular ion of this compound (m/z) and the appearance of the molecular ion of the product can be tracked.
Proteomics:
This compound is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids incorporated into proteins during ribosomal translation. However, the study of peptides containing such unusual amino acids is a growing field in proteomics, particularly in the investigation of natural products and post-translational modifications. mdpi.comnih.govnih.gov This compound has been isolated from the mushroom Amanita pseudoporphyria, a genus known for producing a variety of cyclic peptides with unique amino acid constituents. mdpi.comnih.govresearchgate.net
Should this compound be found incorporated into a peptide, its identification and characterization would rely heavily on advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS). The fragmentation pattern of the peptide in the mass spectrometer would reveal the presence and position of this unusual amino acid. The mass shift corresponding to the residue of this compound would be a key indicator of its presence in a peptide sequence.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Studies
Infrared (IR) Spectroscopy:
The IR spectrum of this compound in its zwitterionic form (as is typical for amino acids in the solid state) would be expected to show characteristic absorption bands for its primary functional groups.
Raman Spectroscopy:
Raman spectroscopy, which is particularly sensitive to non-polar bonds, would provide complementary information to the IR spectrum. The C=C and C-Cl bonds, for instance, are expected to give rise to distinct Raman signals.
Below is a table of expected vibrational frequencies for the key functional groups in this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (amino group) | Stretching | 3000 - 3300 |
| C-H (alkenyl) | Stretching | 3000 - 3100 |
| C=O (carboxylate) | Asymmetric Stretching | 1560 - 1620 |
| C=C (alkene) | Stretching | 1640 - 1680 |
| N-H (amino group) | Bending (Scissoring) | 1500 - 1650 |
| C-O (carboxylate) | Symmetric Stretching | 1300 - 1420 |
| C-Cl (chloroalkene) | Stretching | 600 - 800 |
Note: These are approximate values and can be influenced by the molecular environment and physical state of the sample.
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Conformational Studies
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the enantiomeric purity and studying the three-dimensional structure of chiral molecules like this compound.
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD):
As a natural amino acid with the (S)-configuration at the α-carbon, this compound is expected to be optically active. Studies on other L-amino acids have shown that they typically exhibit a positive Cotton effect in their CD spectra at around 200-210 nm, which is associated with the n → π* transition of the carboxyl group. mdpi.com This characteristic spectral feature can be used to confirm the absolute configuration of the α-carbon.
The specific rotation, measured by ORD, would also be a key parameter for characterizing the enantiomeric purity of a sample of this compound. A pure sample of the (2S)-enantiomer will exhibit a specific rotation value, and any deviation from this value would indicate the presence of the (2R)-enantiomer.
The conformation of the molecule, particularly the spatial arrangement of the chromophores (the carboxyl group and the chloro-alkenyl group), will influence the chiroptical properties. Theoretical calculations, such as those based on Density Functional Theory (DFT), can be used to predict the CD and ORD spectra for different possible conformations of the molecule. researchgate.netmdpi.com By comparing the experimentally obtained spectra with the calculated spectra, the preferred conformation of this compound in solution can be inferred.
While specific experimental CD and ORD data for this compound are not detailed in the provided search results, the principles outlined above form the basis for its stereochemical analysis.
Advanced Research Applications and Future Directions of 2s 2 Amino 4 Chloropent 4 Enoate
Utility as a Versatile Molecular Building Block in Complex Chemical Synthesis
The presence of both an amino acid scaffold and a reactive vinyl chloride makes (2S)-2-amino-4-chloropent-4-enoate a valuable starting material for the synthesis of more complex molecules. Organic building blocks are fundamental components for the modular, bottom-up assembly of molecular architectures. researchgate.netnih.gov
Construction of Designed Peptides and Peptide Mimetics
The incorporation of unnatural amino acids into peptides is a powerful strategy to enhance their properties, such as stability and binding affinity. researchgate.net Halogenated amino acids, in particular, can be used to tune the physico-chemical and structural properties of polypeptides. nih.govrsc.orgcdc.gov While specific examples of this compound incorporation into designed peptides are not yet widely documented in publicly available research, the principles of peptide synthesis allow for its use.
The synthesis of peptides is a stepwise process involving the coupling of amino acids, often utilizing protecting groups to control reactivity. nih.govmasterorganicchemistry.com Fmoc-protected building blocks of halogenated amino acids can be incorporated into peptides using solid-phase peptide synthesis (SPPS). researchgate.netpeptide.com This methodology would allow for the site-specific insertion of this compound into a peptide sequence, thereby introducing a vinyl chloride functionality. This reactive group could then be used for post-synthesis modifications, such as cross-linking or the attachment of other molecules, to create novel peptide mimetics with tailored functions.
Synthesis of Novel Natural Product Analogs and Bioactive Molecules
Halogenated compounds are frequently found in marine natural products and can be valuable building blocks in synthetic chemistry. researchgate.net The synthesis of analogs of natural products is a common strategy in medicinal chemistry to improve activity or understand the mechanism of action. mdpi.com this compound can serve as a precursor for generating structural analogs of various bioactive molecules. For instance, its vinyl chloride group offers a site for chemical diversification.
A synthetic route to racemic (S)-2-amino-4-chloropent-4-enoic acid has been reported, highlighting its potential as a starting material. researchgate.net The development of stereoselective syntheses will further enhance its utility in constructing complex, stereochemically defined molecules. The reactivity of the C-Cl bond in vinyl chlorides allows for various chemical transformations, which could be exploited to create libraries of novel compounds for biological screening. nih.gov
Applications in Mechanistic Enzymology and Enzyme Engineering
The interaction of this compound with specific enzymes provides a fascinating area of research. A notable example is the enzyme L-2-amino-4-chloropent-4-enoate dehydrochlorinase. wikipedia.orgwikipedia-on-ipfs.org This enzyme, belonging to the family of lyases (specifically carbon-halide lyases), catalyzes the dehalogenation and deamination of L-2-amino-4-chloropent-4-enoate to produce 2-oxopent-4-enoate (B1242333), chloride, and ammonia. wikipedia.org
The study of this enzyme's mechanism can provide valuable insights into how biological systems handle halogenated compounds. Understanding the catalytic mechanism can also pave the way for enzyme engineering efforts to create novel biocatalysts for bioremediation or synthetic applications. For example, the enzyme could be engineered to act on other halogenated substrates of environmental concern.
| Enzyme Classification | |
| Enzyme Commission Number | EC 4.5.1.4 wikipedia.org |
| Systematic Name | L-2-amino-4-chloropent-4-enoate chloride-lyase (adding water; deaminating; 2-oxopent-4-enoate-forming) wikipedia.orgwikipedia-on-ipfs.org |
| Common Names | L-2-amino-4-chloro-4-pentenoate dehalogenase, L-2-amino-4-chloropent-4-enoate chloride-lyase (deaminating) wikipedia.org |
| Reaction Catalyzed | L-2-amino-4-chloropent-4-enoate + H₂O ⇌ 2-oxopent-4-enoate + chloride + NH₃ wikipedia.org |
Theoretical Predictions and Experimental Validation of Novel Reactivity and Biological Roles
The vinyl chloride moiety in this compound is a key feature that dictates its reactivity. In biological systems, vinyl chloride is known to be metabolized to reactive epoxides, such as chloroethylene oxide, which can form adducts with proteins and nucleic acids. nih.gov This suggests that this compound, upon metabolic activation, could act as an alkylating agent and potentially exhibit cytotoxic or other biological activities.
Computational studies, such as Density Functional Theory (DFT) calculations, could be employed to predict the reactivity of the vinyl chloride group towards various biological nucleophiles. These theoretical predictions can then guide experimental studies to validate these potential interactions and uncover novel biological roles for the compound. For example, its potential as an enzyme inhibitor, particularly for enzymes susceptible to alkylation, could be investigated.
Emerging Research Frontiers in Halogenated Amino Acid Chemistry and its Interface with Synthetic Biology
The field of synthetic biology aims to design and construct new biological parts, devices, and systems. biorxiv.org The ability to expand the genetic code to include unnatural amino acids like this compound is a cornerstone of synthetic biology. biorxiv.orgyoutube.com The introduction of this and other halogenated amino acids into the proteome of an organism can endow it with novel chemical capabilities.
Emerging research frontiers may involve the creation of synthetic organisms that utilize this compound as a standard building block in their proteins. This could lead to the in vivo production of novel materials and therapeutics. The interface of halogenated amino acid chemistry with synthetic biology holds the promise of creating new-to-nature biosynthetic pathways and generating macromolecules with functionalities not seen in the natural world.
Q & A
Basic: What are the primary challenges in synthesizing (2S)-2-amino-4-chloropent-4-enoate, and how can stereochemical purity be ensured?
Answer:
Synthesis of this compound requires careful control of stereochemistry at the C2 position. A common approach involves asymmetric catalysis or chiral auxiliaries during the formation of the α-amino acid backbone. For example, enzymatic resolution using acylases can isolate the desired (2S)-enantiomer. Chlorination at the C4 position may involve nucleophilic substitution under controlled pH to avoid racemization. Chiral HPLC or polarimetry should validate enantiomeric excess (>98% purity) . Note that related methyl ester derivatives (e.g., methyl 2-amino-4-chloropent-4-enoate) may serve as intermediates, requiring hydrolysis to yield the free acid form.
Basic: Which analytical techniques are most reliable for characterizing this compound?
Answer:
- NMR Spectroscopy : 1H and 13C NMR confirm the chlorinated alkene (δ 120–130 ppm for sp² carbons) and amine proton environments (δ 1.5–3.0 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular formula (C₅H₇ClNO₂⁻, exact mass 162.01 g/mol).
- Chiral Chromatography : Use a Chirobiotic T column with polar organic mobile phases to resolve enantiomers.
Cross-reference with standard spectra of structurally similar compounds, such as 4-amino-2-chlorophenol derivatives, to validate assignments .
Basic: How should researchers assess the stability of this compound under varying experimental conditions?
Answer:
Conduct accelerated stability studies:
- pH Stability : Incubate in buffers (pH 2–12) at 25°C and 40°C, monitoring degradation via HPLC.
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track changes in absorbance spectra.
Document degradation products (e.g., dechlorinated or oxidized derivatives) and optimize storage at –20°C in inert atmospheres.
Advanced: How can contradictory bioactivity data for this compound in enzyme inhibition assays be resolved?
Answer:
Contradictions often arise from assay conditions (e.g., pH, co-solvents) or enzyme isoform specificity. To address this:
- Dose-Response Curves : Test across a wide concentration range (nM–mM) to identify non-linear effects.
- Kinetic Studies : Use stopped-flow spectroscopy to measure binding constants (Km, Ki) and rule out non-competitive inhibition.
- Structural Modeling : Perform molecular docking (e.g., AutoDock Vina) to compare interactions with homologous enzymes.
Longitudinal studies, as seen in presenteeism research, highlight the importance of temporal data collection to distinguish transient vs. sustained effects .
Advanced: What methodologies address discrepancies in reported spectral data for amino-chloro compounds?
Answer:
- Triangulation : Combine NMR, IR, and X-ray crystallography (if crystalline) to resolve ambiguous peaks.
- Isotopic Labeling : Synthesize deuterated analogs to assign overlapping proton signals.
- Collaborative Validation : Share raw data via platforms like the European Open Science Cloud to enable peer verification, adhering to FAIR principles .
Advanced: How can computational modeling predict the metabolic fate of this compound?
Answer:
- ADMET Prediction : Use tools like SwissADME to estimate absorption, distribution, and cytochrome P450 interactions.
- MD Simulations : Simulate interactions with hepatic enzymes (e.g., CYP3A4) to identify potential reactive metabolites.
- Density Functional Theory (DFT) : Calculate bond dissociation energies to predict sites of oxidative cleavage.
Validate in vitro using hepatocyte models or microsomal assays.
Advanced: What strategies mitigate racemization during derivatization of this compound for prodrug development?
Answer:
- Low-Temperature Reactions : Conduct acylations or esterifications at 0–4°C to minimize thermal racemization.
- Protecting Groups : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to shield the amine during synthesis.
- Real-Time Monitoring : Employ circular dichroism (CD) spectroscopy to track chiral integrity during reactions.
Advanced: How should researchers design studies to investigate environmental persistence of amino-chloro compounds?
Answer:
- Biodegradation Assays : Use OECD 301 guidelines with activated sludge to measure half-life under aerobic conditions.
- Photolysis Studies : Simulate sunlight exposure (e.g., Suntest CPS+ apparatus) and quantify degradation via LC-MS.
- QSAR Modeling : Relate substituent effects (e.g., chlorine position) to environmental half-lives using datasets from analogous compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
